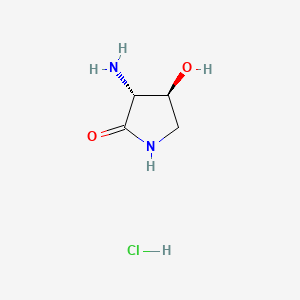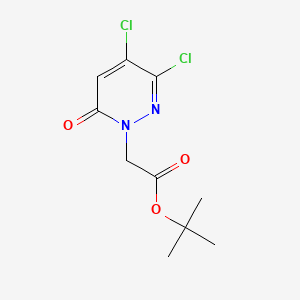![molecular formula C10H10Cl3NO B6604699 2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide CAS No. 34162-23-7](/img/structure/B6604699.png)
2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide
Overview
Description
2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide, or 2-CNDPE, is an organic compound of the amide class, and is composed of two chloro-substituted phenyl groups attached to an acetamide moiety. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. 2-CNDPE has a variety of applications in scientific research, ranging from synthesis method development to biochemical and physiological studies.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide involves the reaction of 2,5-dichlorobenzyl chloride with ethyl acetate in the presence of a base to form 2-chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide.
Starting Materials
2,5-dichlorobenzyl chloride, ethyl acetate, base (e.g. sodium hydroxide)
Reaction
Add 2,5-dichlorobenzyl chloride to a mixture of ethyl acetate and base, Stir the mixture at room temperature for several hours, Filter the mixture to remove any solids, Concentrate the filtrate under reduced pressure to obtain the crude product, Purify the crude product by recrystallization or column chromatography
Mechanism Of Action
2-CNDPE acts as a chelating agent, forming strong complexes with metal ions. These complexes have been shown to be more stable than the free metal ions, and thus can act as catalysts in various chemical reactions. In addition, 2-CNDPE has been shown to bind to certain proteins, including enzymes, and thus can be used to inhibit or activate the activity of these proteins.
Biochemical And Physiological Effects
2-CNDPE has been shown to have a range of biochemical and physiological effects, depending on the concentration and type of metal ion that it is complexed with. For example, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the growth of certain fungi and bacteria. In addition, 2-CNDPE has been shown to act as an antioxidant, and thus has potential applications in the prevention and treatment of certain diseases.
Advantages And Limitations For Lab Experiments
2-CNDPE has several advantages for use in laboratory experiments. It is relatively inexpensive to produce, and its solubility in organic solvents makes it easy to work with. In addition, its chelating properties make it useful for a variety of applications, including as a catalyst in chemical reactions and as a ligand for metal ions. However, it is important to note that 2-CNDPE can be toxic in high concentrations, and thus must be used with caution.
Future Directions
In the future, 2-CNDPE could be used to develop new drugs and treatments for a variety of diseases. It could also be used to develop new catalysts for chemical reactions, and to develop new materials for use in a range of applications. In addition, 2-CNDPE could be used to study the biochemical and physiological effects of metal ions, and to develop new methods for the synthesis of organic compounds. Finally, 2-CNDPE could be used to develop new methods for the detection and quantification of metal ions in biological samples.
Scientific Research Applications
2-CNDPE has been widely used in scientific research for its ability to act as a ligand for a variety of metals, including nickel, cobalt, and zinc. It has also been used as a catalyst for the synthesis of a variety of organic compounds, including amino acids, peptides, and alkaloids. In addition, 2-CNDPE has been used as a starting material for the synthesis of a range of pharmaceuticals, such as antifungal and antimalarial drugs.
properties
IUPAC Name |
2-chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO/c11-6-10(15)14-4-3-7-5-8(12)1-2-9(7)13/h1-2,5H,3-4,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJBRTGXGPMOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCNC(=O)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234075 | |
| Record name | 2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide | |
CAS RN |
34162-23-7 | |
| Record name | 2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34162-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)
![tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6604651.png)
![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline, phosphoric acid](/img/structure/B6604660.png)

![6-oxaspiro[3.5]nonan-2-one](/img/structure/B6604672.png)

![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)
![methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate](/img/structure/B6604696.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide](/img/structure/B6604708.png)
![1-[1-({[2-(4-{[1-(aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanamine](/img/structure/B6604718.png)